molecular formula C17H18N4O2 B10992358 N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10992358
M. Wt: 310.35 g/mol
InChI Key: OUUHYKGCQMLMQZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Moiety: This step involves the reaction of the triazolopyridine core with a butanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H18N4O2/c1-23-14-8-3-2-7-13(14)18-17(22)11-6-10-16-20-19-15-9-4-5-12-21(15)16/h2-5,7-9,12H,6,10-11H2,1H3,(H,18,22)

InChI Key

OUUHYKGCQMLMQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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